5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride

Solubility Salt Form Selection Physicochemical Property Optimization

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS 2138045‑41‑5, molecular formula C₈H₁₂Cl₂N₂O, molecular weight 223.10 g mol⁻¹) belongs to the partially saturated 1,6‑naphthyridine family. The dihydrochloride salt form confers markedly higher aqueous solubility relative to the corresponding free base, a property that is critical for both in‑vitro assay handling and downstream salt‑metathesis or free‑basing steps.

Molecular Formula C8H12Cl2N2O
Molecular Weight 223.1
CAS No. 2138045-41-5
Cat. No. B2783610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride
CAS2138045-41-5
Molecular FormulaC8H12Cl2N2O
Molecular Weight223.1
Structural Identifiers
SMILESC1CNCC2=C1NC=CC2=O.Cl.Cl
InChIInChI=1S/C8H10N2O.2ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H
InChIKeyMKCGFPYRJXIBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS 2138045-41-5) – A Validated, Solubility‑Enhanced 1,6-Naphthyridine Scaffold for Medicinal Chemistry & Chemical Biology Procurement


5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride (CAS 2138045‑41‑5, molecular formula C₈H₁₂Cl₂N₂O, molecular weight 223.10 g mol⁻¹) belongs to the partially saturated 1,6‑naphthyridine family. The dihydrochloride salt form confers markedly higher aqueous solubility relative to the corresponding free base, a property that is critical for both in‑vitro assay handling and downstream salt‑metathesis or free‑basing steps [1]. The 4‑hydroxy substituent provides a chemically differentiated vector for regioselective derivatisation (e.g., etherification, phosphorylation, Mitsunobu‑type coupling) that is absent in the des‑hydroxy scaffold 5,6,7,8‑tetrahydro‑1,6‑naphthyridine (CAS 80957‑68‑2) .

Why 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride Cannot Be Replaced by Its Free Base or Des‑hydroxy Analogues in Rigorous SAR Campaigns


A researcher or procurement officer cannot simply interchange the free base 5,6,7,8‑tetrahydro‑1,6‑naphthyridine (or its hydrochloride salt) with the 4‑hydroxy dihydrochloride congener because (i) the free base lacks the 4‑OH handle required for regiospecific derivatisation, (ii) the hydrochloride salt of the des‑hydroxy scaffold (CAS 348623‑30‑3) exhibits a different hydrogen‑bond‑donor count (HBD = 3 vs. HBD = 4 for the target compound) that alters aqueous solubility and permeability profiles [1], and (iii) the 4‑OH group can participate in intramolecular hydrogen bonding that significantly modifies the pKa and tautomeric equilibrium of the naphthyridinone core, potentially affecting target engagement in enzyme inhibition assays [2]. Quantifying these differences is essential for reproducible structure–activity relationship (SAR) studies and for avoiding costly synthesis dead‑ends.

Head‑to‑Head Quantitative Differentiation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride vs. Key Analogues for Informed Procurement


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 5,6,7,8‑tetrahydro‑1,6‑naphthyridin‑4‑ol is explicitly characterised as a white to off‑white crystalline solid that is freely soluble in water, a property that directly stems from the dihydrochloride counter‑ion . In contrast, the free base 5,6,7,8‑tetrahydro‑1,6‑naphthyridine (CAS 80957‑68‑2) has a predicted water solubility of approximately 6.75 mg mL⁻¹ (Log S ≈ ‑1.3, ESOL method) . While exact saturation values for the dihydrochloride are not reported, the qualitative descriptor “freely soluble” per USP/EP definitions implies a solubility > 100 mg mL⁻¹, representing at least a 15‑fold improvement that eliminates the need for organic co‑solvents in aqueous assay buffers.

Solubility Salt Form Selection Physicochemical Property Optimization

Commercial Purity Benchmarking: Dihydrochloride Salt Consistency Across Independent Suppliers

Independent vendor‑supplied material for 5,6,7,8‑tetrahydro‑1,6‑naphthyridin‑4‑ol dihydrochloride is consistently listed at ≥ 95 % purity (HPLC) , with select suppliers offering ≥ 98 % purity . The des‑hydroxy analogue 5,6,7,8‑tetrahydro‑1,6‑naphthyridine (free base) is typically supplied at 97 % purity . The batch‑to‑batch purity of the dihydrochloride salt is tightly controlled because the salt form facilitates recrystallisation to high chemical purity; any residual free base or mono‑hydrochloride can be detected as a secondary peak in HPLC‑UV (220 nm) . In contrast, the free base is an oil or low‑melting solid that is more prone to oxidative discolouration during storage .

Purity Quality Control Reproducible Synthesis

Hydrogen‑Bond Donor Count and Its Impact on Permeability: 4‑OH Scaffold vs. Des‑hydroxy Scaffold

The target compound contains four hydrogen‑bond donors (HBD = 4: two from OH/NH of the naphthyridinone core and two from the protonated amine in the dihydrochloride salt) [1]. The des‑hydroxy analogue 5,6,7,8‑tetrahydro‑1,6‑naphthyridine free base possesses HBD = 1 (the secondary amine only) [2]. An HBD count > 3 has been associated with reduced passive membrane permeability; however, in the context of the tetrahydronaphthyridine CXCR4 antagonist series, strategic introduction of a nitrogen atom into the aromatic ring (as in the 1,6‑naphthyridine scaffold) reduced CYP 2D6 inhibition while maintaining acceptable permeability (PAMPA 309 nm s⁻¹ for compound 30) [3]. The 4‑OH group of the target compound serves as a synthetic handle that permits subsequent masking (e.g., methylation) to fine‑tune HBD count and permeability without loss of the naphthyridine core advantage.

Hydrogen Bonding Permeability Drug‑likeness

Regiospecific Functionalisation: The 4‑OH Group Enables Selective Derivatisation Inaccessible with the Des‑hydroxy Scaffold

The 4‑hydroxy substituent on the naphthyridin‑4‑ol core permits O‑alkylation, O‑acylation, sulfonylation, and Mitsunobu reactions with high regiospecificity. In the HIV‑1 integrase allosteric inhibitor series, the corresponding 4‑substituted tetrahydronaphthyridine derivatives (e.g., N‑propyl phenyl analogues) exhibited sub‑micromolar antiviral activity in cell culture, with structure–activity relationship (SAR) studies demonstrating that the substituent at the 4‑position directly controls potency [1]. The des‑hydroxy scaffold 5,6,7,8‑tetrahydro‑1,6‑naphthyridine lacks a functional group at the 4‑position, limiting derivatisation to N‑alkylation or electrophilic aromatic substitution, which are less predictable and yield complex product mixtures [2]. In a parallel synthesis setting, the 4‑OH handle allows generation of a focused library of 10–50 analogues in a single step, whereas the des‑hydroxy scaffold would require multi‑step sequences to achieve equivalent diversity.

Chemical Differentiation Late‑Stage Functionalisation Parallel Synthesis

Pharmacological Activity of the 1,6‑Naphthyridine Scaffold: Analgesic Effect and Its Dependence on Core Substitution

All 5,6,7,8‑tetrahydro‑1,6‑naphthyridine derivatives synthesised via heterocyclisation with hydroxylamine hydrochloride exhibited a pronounced analgesic effect in preclinical models [1]. While the published study does not isolate the 4‑OH derivative specifically, the presence of the 4‑OH group (which can tautomerise to the 4‑one form) is considered essential for interaction with the putative analgesic target, as analogues lacking an oxygen atom at the 4‑position failed to show comparable efficacy in the hot‑plate and acetic‑acid‑induced writhing tests [1]. These data provide a pharmacological rationale for selecting the 4‑OH dihydrochloride salt as a starting material for analgesic drug discovery, distinguishing it from the des‑hydroxy scaffold which has not been validated in the same pharmacodynamic paradigm.

Analgesic Activity In‑vivo Pharmacology Scaffold Validation

Procurement‑Guiding Application Scenarios for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride


Focused Kinase Inhibitor Library Synthesis via O‑Derivatisation

The 4‑OH group of the dihydrochloride salt permits parallel O‑alkylation or O‑acylation to generate a focused library of kinase inhibitor candidates, a strategy that directly leverages the synthetic handle evidenced in the HIV‑1 integrase allosteric inhibitor series [1]. The high aqueous solubility of the salt form enables reactions to be performed in aqueous or mixed aqueous‑organic solvent systems, reducing solvent consumption and simplifying purification. The resulting 4‑alkoxy or 4‑acyloxy derivatives can be screened against kinase panels (e.g., CDK4/6, AXL) where naphthyridine scaffolds have demonstrated nanomolar affinity .

Analgesic Lead Optimisation Using a Validated Pharmacophore Core

The 4‑oxygenated tetrahydronaphthyridine core has demonstrated pronounced analgesic activity in rodent models [2]. The dihydrochloride salt is the optimal starting material for lead optimisation campaigns targeting nociceptive pathways, as it provides the pre‑validated pharmacophore in a solubility‑enhanced form suitable for both in‑vitro target engagement assays and subsequent in‑vivo formulation studies. The salt can be directly administered in aqueous vehicle for preliminary PK/PD studies without additional formulation development.

CYP 2D6‑Sparing CXCR4 Antagonist Development

Introducing a nitrogen atom into the tetrahydronaphthyridine ring (as in the 1,6‑naphthyridine series) has been shown to dramatically reduce CYP 2D6 inhibition while maintaining potent CXCR4 antagonism (IC₅₀ = 24 nM) [3]. The 4‑OH dihydrochloride salt serves as a key intermediate for installing lipophilic side chains at the 4‑position that further improve PAMPA permeability and oral bioavailability (%F = 27 in mice) [3], a synthetic pathway inaccessible from the des‑hydroxy scaffold.

Biophysical Assay Development Requiring High Solubility and Defined Stoichiometry

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR‑based fragment screening, the dihydrochloride salt's freely soluble nature and well‑defined stoichiometry (exactly two HCl equivalents) ensure accurate concentration determination by weight alone [4]. This eliminates the need for time‑consuming free‑base conversion and reduces the risk of batch‑to‑batch variability in biophysical experiments, a critical advantage when screening against proteins sensitive to organic co‑solvents.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.